2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a propyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-propyl-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in several scientific research applications:
Chemistry: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boron group to the carbon atom, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness: 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the propyl group and the pyridine ring can influence the electronic properties and steric hindrance, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C14H22BNO2 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-6-7-12-9-8-11(10-16-12)15-17-13(2,3)14(4,5)18-15/h8-10H,6-7H2,1-5H3 |
InChI Key |
VFFWCGQEGGNVOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCC |
Origin of Product |
United States |
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